
2,3-Dibromo-3-(4-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-3-(4-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one is an organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-3-(4-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one typically involves the bromination of a precursor compound. One common method involves the reaction of 3-(4-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one with bromine in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dibromo-3-(4-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The furan ring can be oxidized under certain conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the nitro group.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the furan ring.
Major Products Formed
Substitution: Products with different halogen atoms or other substituents replacing the bromine atoms.
Reduction: Formation of 2,3-Dibromo-3-(4-bromophenyl)-1-(5-aminofuran-2-yl)propan-1-one.
Oxidation: Formation of oxidized derivatives of the furan ring.
Aplicaciones Científicas De Investigación
2,3-Dibromo-3-(4-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its unique structure.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe to study biological pathways and interactions involving brominated and nitrofuran compounds.
Mecanismo De Acción
The mechanism of action of 2,3-Dibromo-3-(4-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and nitro group can participate in various binding interactions, affecting the activity of the target molecules. The compound may also generate reactive intermediates that can modify biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dibromo-3-(4-chlorophenyl)-1-(5-nitrofuran-2-yl)propan-1-one
- 2,3-Dibromo-3-(4-bromophenyl)-1-(5-nitrothiophen-2-yl)propan-1-one
- 2,3-Dibromo-3-(4-bromophenyl)-1-(5-nitrobenzofuran-2-yl)propan-1-one
Uniqueness
2,3-Dibromo-3-(4-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one is unique due to the combination of bromine atoms, a nitrofuran moiety, and a phenyl ring
Propiedades
Número CAS |
90251-75-5 |
|---|---|
Fórmula molecular |
C13H8Br3NO4 |
Peso molecular |
481.92 g/mol |
Nombre IUPAC |
2,3-dibromo-3-(4-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one |
InChI |
InChI=1S/C13H8Br3NO4/c14-8-3-1-7(2-4-8)11(15)12(16)13(18)9-5-6-10(21-9)17(19)20/h1-6,11-12H |
Clave InChI |
YIGCRRBXVLDACZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C(C(=O)C2=CC=C(O2)[N+](=O)[O-])Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


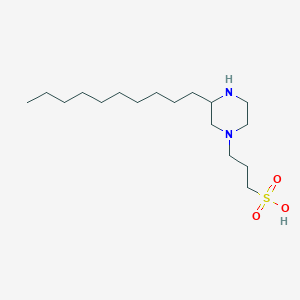
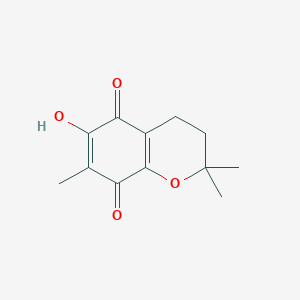
![Ethyl 6-[(3-phenylpropyl)amino]hexanoate](/img/structure/B14367825.png)
![(4Z)-4-[(2-methylimidazol-1-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B14367834.png)
![N-(Dibenzo[b,d]furan-3-yl)acridin-9-amine](/img/structure/B14367837.png)
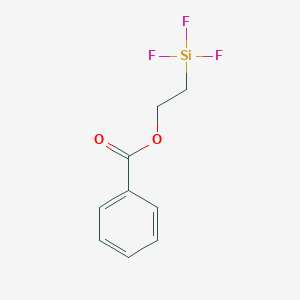
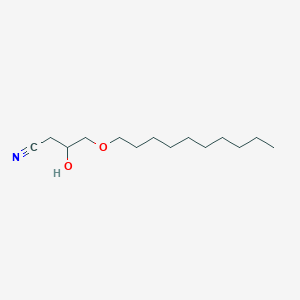
![3-Acetyl-4-(4-chlorophenyl)-1H-indeno[1,2-b]pyridine-2,5-dione](/img/structure/B14367861.png)
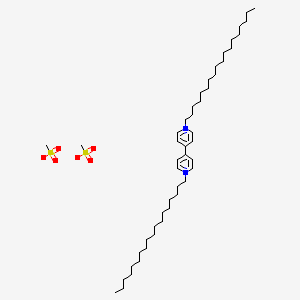
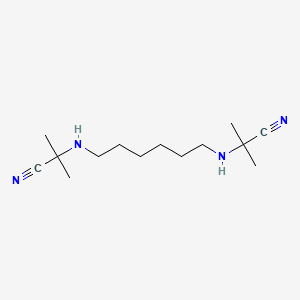
![1,4-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene](/img/structure/B14367882.png)
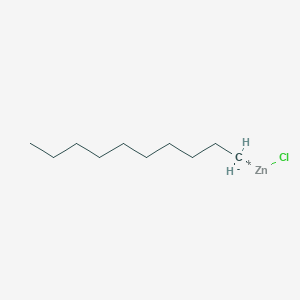
![4,4'-[Propane-1,3-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde)](/img/structure/B14367890.png)

